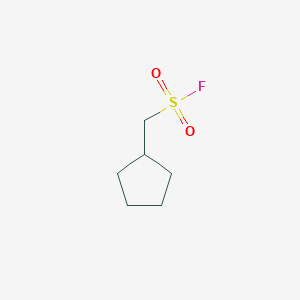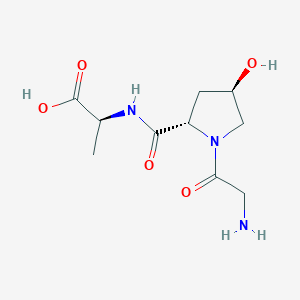![molecular formula C12H12N2O B13155602 1-[4-(5-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one](/img/structure/B13155602.png)
1-[4-(5-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(5-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by a phenyl group substituted with a 5-methyl-1H-pyrazol-4-yl moiety at the para position and an ethanone group at the meta position
Vorbereitungsmethoden
The synthesis of 1-[4-(5-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-bromoacetophenone with 5-methyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction typically proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the pyrazole moiety. The reaction conditions often include the use of a polar aprotic solvent like dimethylformamide (DMF) and heating to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-[4-(5-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Common reagents and conditions used in these reactions include polar solvents, catalysts, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[4-(5-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with specific properties.
Industry: The compound can be used in the development of new polymers and materials with specific mechanical and thermal properties.
Wirkmechanismus
The mechanism by which 1-[4-(5-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one exerts its effects involves interactions with specific molecular targets. For example, in medicinal applications, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of inflammatory mediators or disruption of microbial cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
1-[4-(5-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one can be compared with other similar compounds such as:
1-(4-(1H-pyrazol-4-yl)phenyl)ethan-1-one: Lacks the methyl group on the pyrazole ring, which may affect its reactivity and biological activity.
1-(4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl)ethan-1-one: Contains additional methyl groups on the pyrazole ring, potentially altering its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C12H12N2O |
|---|---|
Molekulargewicht |
200.24 g/mol |
IUPAC-Name |
1-[4-(5-methyl-1H-pyrazol-4-yl)phenyl]ethanone |
InChI |
InChI=1S/C12H12N2O/c1-8-12(7-13-14-8)11-5-3-10(4-6-11)9(2)15/h3-7H,1-2H3,(H,13,14) |
InChI-Schlüssel |
KHQVPOXPKDTMAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NN1)C2=CC=C(C=C2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-amino-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13155522.png)
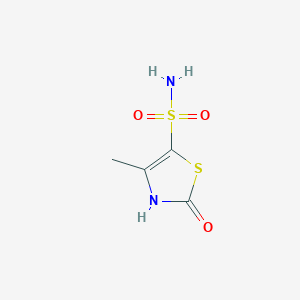
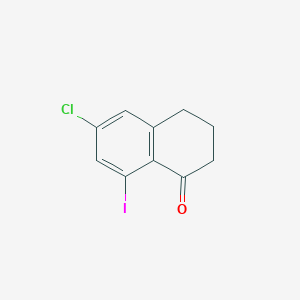
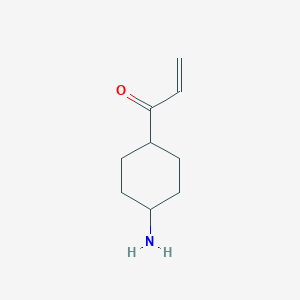
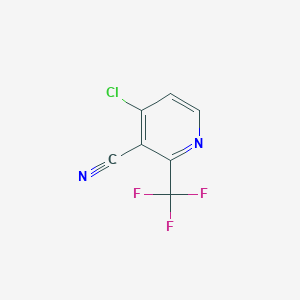

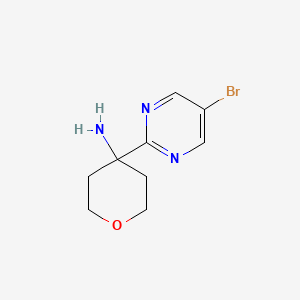
![4-Chloro-5-iodo-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13155555.png)

![1-[(Benzyloxy)methyl]-4-bromo-1H-pyrazol-3-amine](/img/structure/B13155578.png)
